molecular formula C15H23N3 B11726357 Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl-

Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl-

Katalognummer: B11726357
Molekulargewicht: 245.36 g/mol
InChI-Schlüssel: PHMVIKVPSLOUMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethyl-1-(tricyclo[3311~3,7~]dec-1-yl)-1H-pyrazol-4-amine is a complex organic compound known for its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tricyclo[3.3.1.1~3,7~]decane derivatives with appropriate pyrazole intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or DMSO and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dimethyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3,5-dimethyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is known to act as an NMDA receptor antagonist, blocking NMDA-induced currents in neuronal cells. This action helps in modulating synaptic transmission and has potential therapeutic implications in conditions like Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-dimethyl-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-amine is unique due to its specific pyrazole ring and tricyclic structure, which confer distinct chemical and biological properties. Its ability to act as an NMDA receptor antagonist sets it apart from other similar compounds .

Eigenschaften

Molekularformel

C15H23N3

Molekulargewicht

245.36 g/mol

IUPAC-Name

1-(1-adamantyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C15H23N3/c1-9-14(16)10(2)18(17-9)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13H,3-8,16H2,1-2H3

InChI-Schlüssel

PHMVIKVPSLOUMV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C23CC4CC(C2)CC(C4)C3)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.